molecular formula C3H2Cl4 B083866 Tetrachloropropene CAS No. 10436-39-2

Tetrachloropropene

Cat. No.: B083866
CAS No.: 10436-39-2
M. Wt: 179.9 g/mol
InChI Key: UMGQVBVEWTXECF-UHFFFAOYSA-N
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Description

Tetrachloropropene is an organochlorine compound with the molecular formula C₃H₂Cl₄. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various chemicals, including herbicides and refrigerants . This compound is known for its stability and reactivity, making it a valuable substance in industrial applications.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1,1,2,3-Tetrachloropropene are not well-documented in the literature. It is known that halogenated hydrocarbons can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structures and properties of the molecules involved .

Cellular Effects

Halogenated hydrocarbons can have diverse effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 1,1,2,3-Tetrachloropropene in animal models. Studies investigating threshold effects, as well as toxic or adverse effects at high doses, would be valuable for understanding the biological activity of this compound .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Chemical Reactions Analysis

Tetrachloropropene undergoes various chemical reactions:

Common reagents used in these reactions include ferric chloride for dehydrochlorination and various oxidizing and reducing agents. Major products formed from these reactions include trichloropropenes and other chlorinated derivatives .

Properties

IUPAC Name

1,1,2,3-tetrachloroprop-1-ene
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InChI

InChI=1S/C3H2Cl4/c4-1-2(5)3(6)7/h1H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

UMGQVBVEWTXECF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(Cl)Cl)Cl)Cl
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Molecular Formula

C3H2Cl4
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DSSTOX Substance ID

DTXSID2051475
Record name 1,1,2,3-Tetrachloropropene
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Molecular Weight

179.9 g/mol
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Physical Description

Liquid, Liquid; [IUCLID]
Record name 1-Propene, 1,1,2,3-tetrachloro-
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Record name 1,1,2,3-Tetrachloropropene
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Vapor Pressure

2.67 [mmHg], Vapor pressure= 2.67 mm Hg at 25 °C /extrapolated from experimentally-derived coefficients/
Record name 1,1,2,3-Tetrachloropropene
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Mechanism of Action

In the presence of S9 mix all allylic chloropropenes tested exert considerable indirect mutagenic activity which is most pronounced for 1,2,3-trichloropropene. Lower as well as higher chlorinated derivatives are clearly less mutagenic. Longer than standard incubation time (120 min instead of 20 min) at 37 °C always leads to an incr in mutagenic activity. An incr in concn of rat liver homogenate fraction (S9) in the metabolizing system (S9 mix) enhances mutagenicity only for 1,3-dichloropropene, 2,3-dichloro-1-propene and for the cis isomer of 1,1,2,3-tetrachloro-2-propene. According to the effects of the enzyme inhibitors SKF525, 1,1,1-trichloropropene-2,3-oxide and cyanamide the allylic chloropropenes fall into 3 groups distinguished by their mode of metabolic activation by S9 mix: (a) allyl chloride and 1,3-dichloropropene are hydrolyzed to the corresponding allylic alcohols which can be oxidized to the respective acroleins (hydrolytic-oxidative pathway); (b) 2,3-dichloro-1-propene, 1,1,2,3-tetrachloro-2-propene and hexachloropropene are epoxidized in the C=C double bond, giving rise to reactive epoxides (epoxidative pathway); (c) only 1,2,3-trichloropropene is obviously activated by both these alternative metabolic pathways. Structural parameters like chloro substitution of the central C atom of the C=C-C sequence and substituent induced polarization of the C=C double bond as well as cis/trans isomerism might be responsible for different substrate properties for the enzymes involved in allylic chloropropene metabolism, thus determining different degrees of activation by either one or both pathways.
Record name 1,1,2,3-TETRACHLOROPROPENE
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CAS No.

10436-39-2, 60320-18-5
Record name 1,1,2,3-Tetrachloro-1-propene
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Synthesis routes and methods I

Procedure details

Chlorine conversion was 99%; 1,1,1,3-tetrachloropropane conversion was 99%. The yields of 1,1,3-trichloropropene, 1,1,1,2,3-pentachloropropane, and 1,1,2,3-tetrachloropropene on 1,1,1,3-tetrachloropropane fed were 3.4, 82.9, and 8.1 percent, respectively. The yield of the same four undesired prominent high-boiling byproducts was 4.2 wt % in the reactor effluent.
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Synthesis routes and methods II

Procedure details

The overhead stream comprising 1,2,3-trichloropropane, TCPE, tetrachloropropanes, 1,1,2,2,3-pentachloropropane, 1,1,1,2,3-pentachloropropane, and 1,1,1,2,2-pentachloropropane is then provided to a reactor where it is dehydrochlorinated to provide dichloropropenes, trichloropropenes, 2,3,3,3-tetrachloropropene, and 1,1,2,3-tetrachloropropene. More specifically, dehydrochlorination reactor may typically be a batch or a continuous stirred tank reactor. The mixing can be done, e.g., by mechanical or jet mixing of feed streams. Those of ordinary skill in the art are readily able to determine the appropriate conditions at which to run a dehydrochlorination reactor in order to conduct the aforementioned dehydrochlorination.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrachloropropene
Reactant of Route 2
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Tetrachloropropene
Reactant of Route 3
Tetrachloropropene
Reactant of Route 4
Tetrachloropropene
Reactant of Route 5
Tetrachloropropene
Reactant of Route 6
Reactant of Route 6
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